molecular formula C22H26ClFN2O B3011237 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one hydrochloride CAS No. 2034290-69-0

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one hydrochloride

Katalognummer: B3011237
CAS-Nummer: 2034290-69-0
Molekulargewicht: 388.91
InChI-Schlüssel: VQTTXJDDPLHUFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a dihydroisoquinoline moiety linked to an azetidine (4-membered nitrogen-containing ring) via a propan-1-one chain, terminating in a 3-fluoro-4-methylphenyl aromatic group. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations.

Eigenschaften

IUPAC Name

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-3-(3-fluoro-4-methylphenyl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O.ClH/c1-16-6-7-17(12-21(16)23)8-9-22(26)25-14-20(15-25)24-11-10-18-4-2-3-5-19(18)13-24;/h2-7,12,20H,8-11,13-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTTXJDDPLHUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3CCC4=CC=CC=C4C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one hydrochloride is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structural characteristics, and relevant research findings.

Structural Characteristics

This compound features a complex structure comprising:

  • Azetidine ring : A four-membered nitrogen-containing ring that may influence the compound's pharmacokinetic properties.
  • Dihydroisoquinoline moiety : This structure is known for its role in various biological activities, including neuroactivity and potential anti-cancer properties.
  • Fluorinated phenyl group : The presence of fluorine can enhance the lipophilicity and metabolic stability of the compound.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors, modulating their activity. For instance, it could act on dopamine or serotonin receptors, which are crucial in neurological functions.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes and signaling cascades.
  • Signal Transduction Modulation : The compound might influence intracellular signaling pathways, leading to various physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Neuroprotective Effects : Preliminary studies suggest that it may provide neuroprotection against oxidative stress, potentially useful in treating neurodegenerative diseases.
  • Antidepressant-like Activity : The structural similarities to known antidepressants suggest potential efficacy in mood disorders.

Case Studies and Research Findings

  • Neuroprotective Studies :
    • A study demonstrated that derivatives of dihydroisoquinoline exhibit significant neuroprotective effects in vitro, suggesting that similar mechanisms may apply to this compound .
    • In animal models, compounds with similar structures have shown reduced neuronal cell death under oxidative stress conditions .
  • Antidepressant Activity :
    • Research on related compounds indicates that they can enhance serotonergic and dopaminergic signaling, which is critical for mood regulation .
    • Behavioral assays in rodents have indicated that these compounds can reduce depressive-like behaviors .

Data Tables

PropertyValue
Molecular FormulaC16H23ClN2O
Molecular Weight292.82 g/mol
CAS Number2034264-35-0
SolubilitySoluble in DMSO and ethanol
Biological ActivityObservations
NeuroprotectiveReduces oxidative stress-induced damage
Antidepressant-likeEnhances mood-related behaviors
Enzyme InhibitionPotential inhibition of MAO enzymes

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Core Structural Variations

(a) Azetidine vs. Pyrrolidine Rings

The compound 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one (CAS: N/A, ) replaces azetidine with pyrrolidine (5-membered ring). Key differences include:

  • Molecular Weight : The target compound’s estimated molecular weight (~430) is slightly lower than the pyrrolidine analogue (436.9), which may influence pharmacokinetics .
(b) Aromatic Substituents
  • Target Compound : 3-fluoro-4-methylphenyl group (electron-withdrawing fluorine and lipophilic methyl).
  • Pyrrolidine Analogue : 4-chloro-3-trifluoromethylphenyl (bulkier chloro and trifluoromethyl groups).
    • The trifluoromethyl group increases metabolic stability but may reduce membrane permeability due to steric hindrance .

Functional Group and Salt Comparisons

  • Hydrochloride Salt : The target compound’s salt form enhances aqueous solubility, critical for oral bioavailability, whereas the pyrrolidine analogue is described as a free base .
  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve CNS penetration compared to chlorine’s bulkier profile .

Data Table: Key Comparative Properties

Property Target Compound Pyrrolidine Analogue Pyrazolo-Pyrimidine (Example 40, )
Core Structure Azetidine + Dihydroisoquinoline Pyrrolidine + Dihydroisoquinoline Pyrazolo[3,4-d]pyrimidine + Chromenone
Aryl Substituents 3-fluoro-4-methylphenyl 4-chloro-3-trifluoromethylphenyl 6-isopropoxypyridin-3-yl + 3-fluorophenyl
Molecular Weight ~430 (estimated) 436.9 586.3
Key Functional Groups Fluorine, Methyl, Hydrochloride Chloro, Trifluoromethyl Isopropoxy, Boronate
Potential Therapeutic Area CNS Disorders, GPCR Modulation Metabolic Disorders, Kinase Inhibition Oncology (Kinase Targets)

Research Findings and Implications

  • Solubility and Bioavailability : The hydrochloride salt in the target compound likely offers superior solubility compared to free-base analogues, critical for oral dosing .
  • Target Selectivity : Azetidine’s rigidity may enhance binding specificity to compact active sites, whereas pyrrolidine’s flexibility could improve off-target interactions .
  • Metabolic Stability : Fluorine and methyl groups in the target compound may reduce cytochrome P450 metabolism compared to trifluoromethyl and chloro substituents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.